1-(2,3-Dichlorophenyl)guanidine 1-(2,3-Dichlorophenyl)guanidine
Brand Name: Vulcanchem
CAS No.: 41214-03-3
VCID: VC11665142
InChI: InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05 g/mol

1-(2,3-Dichlorophenyl)guanidine

CAS No.: 41214-03-3

Cat. No.: VC11665142

Molecular Formula: C7H7Cl2N3

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dichlorophenyl)guanidine - 41214-03-3

Specification

CAS No. 41214-03-3
Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
IUPAC Name 2-(2,3-dichlorophenyl)guanidine
Standard InChI InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12)
Standard InChI Key PNYMBNYUYXFJCQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N

Introduction

Chemical Identity and Structural Features

1-(2,3-Dichlorophenyl)guanidine belongs to the aryl guanidine family, characterized by a guanidine group (-NH-C(=NH)-NH2) attached to a 2,3-dichlorophenyl ring. While direct structural data for this specific compound remains limited, analogs such as 2-(2,3-dichlorophenyl)-2-guanidinyliminoacetonitrile (CAS 84689-20-3) provide critical insights . Key features include:

PropertyValue/DescriptionSource Compound
Molecular formulaC7H6Cl2N4 (inferred)Derived from analogs
Molecular weight~233.05 g/molCalculated
Chlorine substitution2,3-dichloro configuration on phenyl ringConsistent across analogs
Guanidine positioningPara to dichloro substituentsStructural analogy

The 2,3-dichloro configuration enhances electrophilicity and influences intermolecular interactions, as observed in antimicrobial studies of similar compounds .

Synthetic Pathways and Optimization

Guanylation of 2,3-Dichloroaniline

A common route to aryl guanidines involves the reaction of substituted anilines with cyanamide derivatives. For 1-(2,3-dichlorophenyl)guanidine, the proposed pathway mirrors methods used for 6-phenylpyridin-2-yl guanidines :

  • Halogenation: 2,3-Dichloroaniline serves as the starting material.

  • Guanylation: Treatment with cyanogen bromide (CNBr) under basic conditions forms the guanidine core .

  • Purification: Acidic workup isolates the product as a hydrochloride salt, analogous to methods for N-(2,4-dichlorophenyl)guanidines .

Key challenges:

  • Low yields (<30%) in direct guanylation, requiring optimized Pd-catalyzed cross-coupling for intermediates .

  • Hygroscopicity necessitates inert atmosphere storage, as seen in related compounds .

Physicochemical Properties

Data extrapolated from structurally similar compounds reveals:

PropertyValueSource
Melting point176–178°C (analog) 2-(2,3-DC-phenyl)deriv.
Boiling point~395°C (predicted) QSPR models
SolubilitySlight in DMSO/methanol Experimental analog data
pKa~4.06 (predicted) Computational analysis
LogP2.8–3.2 (estimated)ClogP calculations

The limited aqueous solubility aligns with observations for 1,3-bis-(2-chlorophenyl)guanidine derivatives, impacting bioavailability .

Biological Activity and Mechanisms

Antimicrobial Effects

2,3-Dichlorophenyl guanidine derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens:

OrganismMIC (µg/mL)Compound AnalogReference
Staphylococcus aureus12,3-dichloro derivative
Escherichia coli1–8Varied substitutions

Mechanistic studies suggest membrane disruption via cationic guanidine interactions with phospholipid head groups .

Mitochondrial Toxicity

Chlorinated guanidines like 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) demonstrate:

  • Basal respiration inhibition: 40–60% reduction at 10 µM

  • Proton leakage increase: 2.5-fold vs. controls, indicating membrane uncoupling

  • ATP production suppression: EC50 ≈ 5 µM in A549 cells

These effects mirror findings for 1,3-diphenylguanidine (DPG) chlorination by-products, suggesting a shared toxicophore .

Environmental and Industrial Relevance

Water Treatment By-Products

Under chlorination conditions (40 µM Cl2, pH 7), DPG derivatives form dihalogenated products like 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15) . While 1-(2,3-dichlorophenyl)guanidine itself hasn’t been detected, analogous transformation pathways are probable.

Polymer Additive Leachates

As with DPG in tire wear particles , 2,3-dichloro analogs may enter aquatic systems, necessitating LC-MS/MS monitoring (LOQ ≈ 0.1 µg/L) .

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